Ethyl 6-piperidin-1-ylhexa-2,4-dienoate;hydrochloride
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Overview
Description
Ethyl 6-piperidin-1-ylhexa-2,4-dienoate;hydrochloride is a chemical compound that belongs to the class of piperidine derivatives. Piperidine is a six-membered heterocycle containing one nitrogen atom. This compound is known for its diverse applications in various fields, including chemistry, biology, medicine, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 6-piperidin-1-ylhexa-2,4-dienoate;hydrochloride typically involves the reaction of 2,4-hexadienoic acid with piperidine in the presence of an esterification agent. The reaction conditions often include the use of a solvent such as ethanol and a catalyst like hydrochloric acid to facilitate the esterification process .
Industrial Production Methods
Industrial production of this compound may involve large-scale esterification processes under controlled conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
Ethyl 6-piperidin-1-ylhexa-2,4-dienoate;hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into different reduced forms.
Substitution: It can undergo nucleophilic substitution reactions, where the piperidine moiety can be replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like amines and alcohols. Reaction conditions may vary depending on the desired product, but typically involve controlled temperatures and pH levels .
Major Products Formed
The major products formed from these reactions include various substituted piperidine derivatives, which can have different functional groups attached to the piperidine ring.
Scientific Research Applications
Ethyl 6-piperidin-1-ylhexa-2,4-dienoate;hydrochloride has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: It is explored for its potential therapeutic effects, particularly in the development of new drugs.
Industry: The compound is used in the production of various industrial chemicals and materials.
Mechanism of Action
The mechanism of action of Ethyl 6-piperidin-1-ylhexa-2,4-dienoate;hydrochloride involves its interaction with specific molecular targets and pathways. The compound can modulate voltage-gated ion channels, enhance gamma-aminobutyric acid (GABA)-mediated inhibitory neurotransmission, and attenuate glutamate-mediated excitatory neurotransmission. These actions contribute to its potential therapeutic effects .
Comparison with Similar Compounds
Ethyl 6-piperidin-1-ylhexa-2,4-dienoate;hydrochloride can be compared with other piperidine derivatives, such as:
- Ethyl 4-piperidin-1-ylbutanoate
- Ethyl 2-piperidin-1-ylpropanoate
- Ethyl 3-piperidin-1-ylpentanoate
These compounds share similar structural features but differ in their specific chemical properties and applications.
Properties
CAS No. |
61346-93-8 |
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Molecular Formula |
C13H22ClNO2 |
Molecular Weight |
259.77 g/mol |
IUPAC Name |
ethyl 6-piperidin-1-ylhexa-2,4-dienoate;hydrochloride |
InChI |
InChI=1S/C13H21NO2.ClH/c1-2-16-13(15)9-5-3-6-10-14-11-7-4-8-12-14;/h3,5-6,9H,2,4,7-8,10-12H2,1H3;1H |
InChI Key |
QAMAUMWJVXAPDO-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C=CC=CCN1CCCCC1.Cl |
Origin of Product |
United States |
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